N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide
Description
Properties
Molecular Formula |
C29H27ClN4O4 |
|---|---|
Molecular Weight |
531.0 g/mol |
IUPAC Name |
N-[(Z)-1-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]-3-(2-methoxyethylamino)-3-oxoprop-1-en-2-yl]-4-methoxybenzamide |
InChI |
InChI=1S/C29H27ClN4O4/c1-37-17-16-31-29(36)26(32-28(35)21-10-14-25(38-2)15-11-21)18-22-19-34(24-6-4-3-5-7-24)33-27(22)20-8-12-23(30)13-9-20/h3-15,18-19H,16-17H2,1-2H3,(H,31,36)(H,32,35)/b26-18- |
InChI Key |
IVKZZNMKPIPJDW-ITYLOYPMSA-N |
Isomeric SMILES |
COCCNC(=O)/C(=C/C1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)/NC(=O)C4=CC=C(C=C4)OC |
Canonical SMILES |
COCCNC(=O)C(=CC1=CN(N=C1C2=CC=C(C=C2)Cl)C3=CC=CC=C3)NC(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Biological Activity
N-{(1Z)-1-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-3-[(2-methoxyethyl)amino]-3-oxoprop-1-en-2-yl}-4-methoxybenzamide, a complex organic compound, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring , a benzamide moiety , and various functional groups that contribute to its biological activity. The molecular formula is with a molecular weight of approximately 529.0 g/mol. Its structure allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 529.0 g/mol |
| CAS Number | 957030-86-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that start with the formation of the pyrazole core. Subsequent steps introduce the chlorophenyl and phenyl groups, leading to the final product through controlled reactions involving hydrazines and aldehydes.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. These interactions may include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in various metabolic pathways.
- Receptor Modulation : It can bind to specific receptors, altering their activity and influencing cellular responses.
Cytotoxicity Assays
Several studies have evaluated the cytotoxicity of this compound against various cancer cell lines. For instance, derivatives related to pyrazole structures have shown promising results in inhibiting cancer cell proliferation:
- IC50 Values : The compound exhibited significant cytotoxicity with IC50 values ranging from 36 nM to 359 nM against different cancer cell lines, indicating potent anti-cancer properties .
Case Studies
A notable study involved the evaluation of similar pyrazole derivatives where compounds bearing electron-withdrawing groups like chlorophenyl demonstrated enhanced cytotoxic effects against human liver cancer cells (HA22T) and nasopharyngeal cancer cells (HONE1). The presence of the electronegative oxygen moiety in these compounds was linked to their increased potency .
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole-Based Derivatives
Key Observations :
- The target compound’s 4-chlorophenyl group distinguishes it from the 3-fluorophenyl -substituted analog in , which may alter steric and electronic interactions.
Physicochemical and Electronic Properties
NMR Chemical Shift Analysis
highlights that substituents in specific regions (e.g., positions 29–36 and 39–44) significantly influence chemical environments. For example:
- Region A (positions 39–44) : Substituents here (e.g., the 4-methoxybenzamide group in the target compound) may induce distinct chemical shifts compared to simpler analogs like compounds 1 and 7 in .
- Region B (positions 29–36): The 2-methoxyethylamino group could modify electron density, leading to shifts distinct from compounds with non-polar side chains.
Electronic Effects and Hardness
Using Parr and Pearson’s concept of absolute hardness (η) , the electron-withdrawing 4-chlorophenyl group likely increases the compound’s electronegativity compared to non-halogenated analogs.
Implications of Lumping Strategies
’s “lumping” approach groups structurally similar compounds for streamlined analysis . The target compound’s unique substituents (e.g., 4-chlorophenyl vs. 3-fluorophenyl in ) suggest it may resist lumping with other pyrazole derivatives, necessitating individualized study.
Q & A
Q. What are the common synthetic routes for preparing pyrazole derivatives like this compound, and how can reaction conditions be optimized?
- Methodological Answer : Pyrazole derivatives are typically synthesized via multi-step processes involving cyclization, condensation, or Mannich reactions. For example, the Mannich reaction is effective for introducing amine-containing substituents (e.g., 2-methoxyethylamino groups) into pyrazole cores . Key optimization parameters include:
- Temperature : Controlled heating (e.g., 120°C for cyclization reactions using POCl₃) to avoid side products .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) to enhance regioselectivity in pyrazole ring formation .
- Purification : Chromatography (e.g., silica gel or HPLC) to isolate intermediates and final products .
Q. How are spectroscopic techniques (NMR, IR) applied to confirm the structure of such complex pyrazole derivatives?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals based on substituent effects. For instance, the methoxy group (~δ 3.8 ppm) and aromatic protons from chlorophenyl (~δ 7.2–7.5 ppm) provide distinct splitting patterns .
- IR Spectroscopy : Confirm carbonyl (C=O, ~1680 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for stereoisomers or tautomeric forms of this compound?
- Methodological Answer :
- 2D NMR (COSY, NOESY) : Differentiate Z/E isomers by analyzing coupling constants and spatial proximity of protons (e.g., the (1Z)-enone configuration) .
- X-ray Crystallography : Resolve tautomeric ambiguity (e.g., pyrazole vs. pyrazoline forms) by determining bond lengths and angles .
- Dynamic NMR : Monitor temperature-dependent shifts to identify tautomeric equilibria .
Q. What strategies are effective for improving the biological activity of pyrazole-based compounds through structural modifications?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-methoxybenzamide group with sulfonamide (improves solubility) or trifluoromethyl (enhances metabolic stability) .
- SAR Studies : Systematically vary substituents (e.g., 4-chlorophenyl vs. 4-methylphenyl) to correlate structure with activity. For example, chlorophenyl groups often enhance antimicrobial potency .
- Molecular Docking : Predict binding affinity to targets (e.g., kinases) by modeling interactions between the pyrazole core and active-site residues .
Q. How can researchers address low yields in the final step of synthesizing this compound?
- Methodological Answer :
- Reaction Monitoring : Use TLC or in-situ IR to identify incomplete reactions or degradation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .
- Protecting Groups : Temporarily shield reactive sites (e.g., amine groups) to prevent side reactions during coupling steps .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response data in biological assays involving this compound?
- Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves to calculate IC₅₀/EC₅₀ values (e.g., GraphPad Prism).
- ANOVA with Tukey’s Test : Compare efficacy across multiple derivatives .
- Principal Component Analysis (PCA) : Reduce dimensionality in high-throughput screening datasets .
Q. How can computational tools predict the metabolic stability of this compound?
- Methodological Answer :
- In Silico Tools : Use ADMET predictors (e.g., SwissADME) to estimate cytochrome P450 interactions and clearance rates.
- Density Functional Theory (DFT) : Calculate electron distribution to identify oxidation-prone sites (e.g., methoxyethylamino groups) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
